molecular formula C16H19BrN4O B2773098 5-Bromo-2-({1-[(pyridin-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine CAS No. 2379993-39-0

5-Bromo-2-({1-[(pyridin-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine

Cat. No.: B2773098
CAS No.: 2379993-39-0
M. Wt: 363.259
InChI Key: FRBFEMCFDTVSAL-UHFFFAOYSA-N
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Description

5-Bromo-2-({1-[(pyridin-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities

Preparation Methods

The synthesis of 5-Bromo-2-({1-[(pyridin-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrimidine core: This can be achieved through a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic conditions.

    Bromination: The pyrimidine core is then brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Attachment of the piperidine moiety: The brominated pyrimidine is then reacted with a piperidine derivative, such as 1-(pyridin-3-ylmethyl)piperidine, under basic conditions to form the final compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

5-Bromo-2-({1-[(pyridin-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced using common reagents such as hydrogen peroxide or sodium borohydride, respectively.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group using a palladium catalyst and a boronic acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-Bromo-2-({1-[(pyridin-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study the biological activity of pyrimidine derivatives and their interactions with biological targets.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules, including natural products and other heterocyclic compounds.

    Pharmaceutical Industry: It can be used in the development of new pharmaceuticals with improved efficacy and reduced side effects.

Mechanism of Action

The mechanism of action of 5-Bromo-2-({1-[(pyridin-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

5-Bromo-2-({1-[(pyridin-3-yl)methyl]piperidin-3-yl}methoxy)pyrimidine can be compared with other similar compounds, such as:

    5-Bromo-2-(piperidin-1-yl)pyrimidine: This compound lacks the methoxy and pyridin-3-ylmethyl groups, which may result in different biological activities and chemical reactivity.

    5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine: The presence of a nitro group instead of a methoxy group can significantly alter the compound’s properties and applications.

    2-Pyrimidinamine, 4-(5-bromo-1H-indol-3-yl): This compound contains an indole moiety, which can impart different biological activities compared to the pyridin-3-ylmethyl group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its interactions with biological targets and its overall chemical reactivity.

Properties

IUPAC Name

5-bromo-2-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methoxy]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4O/c17-15-8-19-16(20-9-15)22-12-14-4-2-6-21(11-14)10-13-3-1-5-18-7-13/h1,3,5,7-9,14H,2,4,6,10-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBFEMCFDTVSAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CN=CC=C2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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